An In-depth Technical Guide to (S)-7-bromo-1-aminotetralin: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-7-bromo-1-aminotetralin: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of the chiral molecule (S)-7-bromo-1-aminotetralin. As a substituted aminotetralin, this compound is of significant interest to researchers in medicinal chemistry and drug discovery, particularly for the development of novel therapeutics targeting the central nervous system (CNS). This document will delve into its synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and methodologies.
Molecular Profile and Physicochemical Properties
(S)-7-bromo-1-aminotetralin belongs to the class of aminotetralins, which are rigid analogs of phenethylamines. The introduction of a bromine atom at the 7-position of the aromatic ring significantly influences its electronic properties and potential for further chemical modification.
Table 1: Physicochemical Properties of (S)-7-bromo-1-aminotetralin and its Precursor
| Property | (S)-7-bromo-1-aminotetralin (Predicted/Inferred) | 7-bromo-1-tetralone (Precursor) |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₉BrO |
| Molecular Weight | 226.11 g/mol | 225.08 g/mol [1][2] |
| Appearance | Likely a solid | White to yellow to brown powder/crystal[3] |
| Melting Point | Data not available | 71.0-80.0 °C[3][4] |
| Boiling Point | Data not available | 157 °C/8 mmHg[5][6] |
| Solubility | Expected to be soluble in organic solvents like methanol | Soluble in Methanol[5] |
| CAS Number | Not explicitly found | 32281-97-3[1][2][3][5] |
The physicochemical properties of halogenated compounds are influenced by the nature of the halogen atom. The electronegativity and atomic size of bromine affect the polarity of the carbon-bromine bond, which in turn can impact the molecule's solubility, bioavailability, and interactions with biological targets.[7]
Stereoselective Synthesis: A Strategic Approach
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of the (S)-enantiomer of 7-bromo-1-aminotetralin is of paramount importance. The most common and efficient method for this transformation is the reductive amination of the prochiral ketone, 7-bromo-1-tetralone.[8]
Reductive amination involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the desired amine.[9] To achieve stereoselectivity, this process can be carried out using chiral reagents or catalysts.
Enzymatic Reductive Amination: A Green and Efficient Route
A particularly promising approach for the synthesis of chiral amines is the use of enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) . These biocatalysts offer high enantioselectivity under mild reaction conditions, making them an attractive option for pharmaceutical manufacturing.[10] Studies have shown the successful amination of tetralone derivatives using IREDs, yielding high conversions and enantiomeric excess.[10]
The general workflow for the enzymatic reductive amination of 7-bromo-1-tetralone to (S)-7-bromo-1-aminotetralin is depicted below:
Caption: Enzymatic reductive amination workflow.
Experimental Protocol: A Generalized Approach
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Reaction Setup: In a suitable reaction vessel, dissolve 7-bromo-1-tetralone in an appropriate buffer solution.
-
Enzyme and Cofactor Addition: Add the selected imine reductase or amine dehydrogenase and the necessary cofactor (e.g., NADH or NADPH). A cofactor regeneration system is often employed in large-scale synthesis.
-
Amine Source: Introduce the amine source, such as ammonia or an alkylamine.
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the chosen enzyme. The reaction progress is monitored by techniques like HPLC or GC.
-
Work-up and Purification: Upon completion, the enzyme is removed (e.g., by centrifugation if using whole cells), and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography or crystallization.
Spectroscopic Characterization
The structural elucidation of (S)-7-bromo-1-aminotetralin relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by specific vibrational modes. For (S)-7-bromo-1-aminotetralin, the following characteristic peaks are expected:
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N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group. These bands are typically weaker and sharper than the O-H stretch of alcohols.[11]
-
N-H Bending: A band in the 1650-1580 cm⁻¹ region due to the scissoring vibration of the N-H bonds.[11]
-
C-N Stretching: A band in the 1335-1250 cm⁻¹ region, characteristic of aromatic amines.[11]
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks below 3000 cm⁻¹.
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C-Br Stretching: A band in the far-infrared region, typically below 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR chemical shifts are valuable for structure confirmation. While experimental data for (S)-7-bromo-1-aminotetralin is not available, predictions can be made based on the analysis of similar structures.[12]
Table 2: Predicted ¹H NMR Chemical Shifts for (S)-7-bromo-1-aminotetralin
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (methine) | 4.0 - 4.2 | triplet |
| Aliphatic Protons | 1.6 - 2.2 | multiplets |
| Aromatic Protons | 7.0 - 7.5 | multiplets |
| NH₂ Protons | 1.5 - 2.5 | broad singlet |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (S)-7-bromo-1-aminotetralin, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Pharmacological Significance and Potential Applications
Aminotetralin derivatives are known to interact with various receptors in the central nervous system, particularly dopaminergic and serotonergic receptors.[13][14] These interactions make them attractive candidates for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and anxiety.[14]
Dopaminergic and Serotonergic Activity
The aminotetralin scaffold is a key pharmacophore in many dopaminergic and serotonergic ligands. The specific substitution pattern on the aromatic ring and the stereochemistry at the 1-position are critical determinants of receptor affinity and functional activity (agonist, antagonist, or partial agonist). The presence of a bromine atom at the 7-position can influence the electronic and lipophilic properties of the molecule, potentially modulating its interaction with receptor binding pockets.
Sources
- 1. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Bromo-1-tetralone | CAS#:32281-97-3 | Chemsrc [chemsrc.com]
- 3. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 4. 7-Bromo-1-tetralone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin receptors in depression: from A to B - PMC [pmc.ncbi.nlm.nih.gov]
